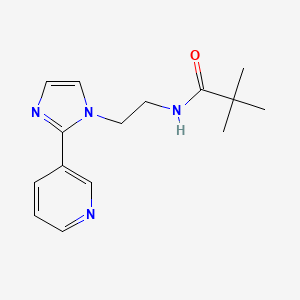
N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-Pyridyl)pivalamide” is a chemical compound with the molecular formula C10H14N2O . It has a molecular weight of 178.235 g/mol . The compound is also known by several synonyms, including 2,2-dimethyl-N-pyridin-3-yl-propionamide .
Molecular Structure Analysis
The InChI Key for “N-(3-Pyridyl)pivalamide” is VQXVCVTZSTYIMG-UHFFFAOYSA-N . The SMILES representation of the molecule is CC©©C(=O)NC1=CN=CC=C1 .Physical And Chemical Properties Analysis
“N-(3-Pyridyl)pivalamide” is a crystalline powder . It has a melting point of 130°C . The compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 337.5±15.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C .科学的研究の応用
DNA Binding and Gene Regulation
Pyrrole-imidazole polyamides have been shown to bind specifically to DNA sequences, both in vitro and in mammalian cells. This binding ability is crucial for gene regulation, as it allows these compounds to block transcription factor binding to DNA, thereby inhibiting gene transcription. For example, a study investigated the cellular permeability of these polyamides, highlighting the impact of size and linker structure on their ability to enter cells and reach DNA. The study found that an ethylene diamine (Et) linker displayed high cellular permeability, suggesting that modifications to the polyamide structure could enhance their therapeutic potential (Liu & Kodadek, 2009).
Therapeutic Potential
The therapeutic applications of pyrrole-imidazole polyamides extend to various diseases. For instance, targeted PI polyamides have been evaluated as treatments for renal diseases. They were found to reduce glomerulosclerosis and interstitial fibrosis without side effects in a model of salt-induced hypertensive nephrosclerosis, demonstrating the potential of these compounds to silence specific genes related to disease progression (Matsuda et al., 2011).
Enhancing Cellular Uptake
Further research has focused on enhancing the cellular uptake of Py-Im polyamides. Modifications to the hairpin γ-aminobutyric acid turn unit have been shown to significantly enhance cellular uptake and biological activity, suggesting a path forward for increasing the therapeutic efficacy of these compounds (Meier, Montgomery, & Dervan, 2012).
Novel Cyclization Methods
Innovative synthesis techniques have also been developed to produce cyclic PI polyamides, which show promise for recognizing specific DNA sequences with higher affinity and specificity. This advancement suggests that cyclic PI polyamides could serve as a new class of DNA-binding molecules with enhanced therapeutic applications (Morinaga et al., 2011).
作用機序
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of chemical and biological properties . They serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
Imidazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with and affect multiple biochemical pathways .
Pharmacokinetics
It is reported that the compound has a high gi absorption score, indicating that a significant amount of the molecule is absorbed by the gut after oral administration .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
特性
IUPAC Name |
2,2-dimethyl-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-15(2,3)14(20)18-8-10-19-9-7-17-13(19)12-5-4-6-16-11-12/h4-7,9,11H,8,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRVPIYYBLVJDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C=CN=C1C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
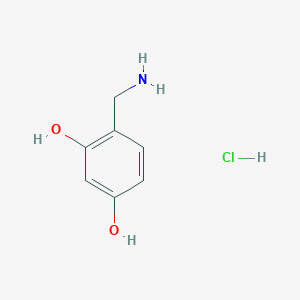
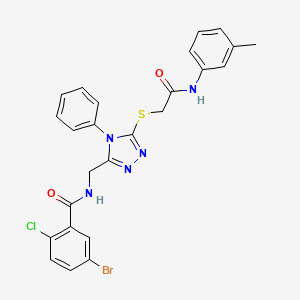
![methyl 5-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]methyl}furan-2-carboxylate](/img/structure/B2935146.png)
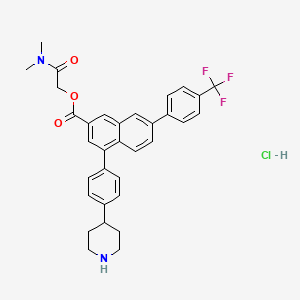
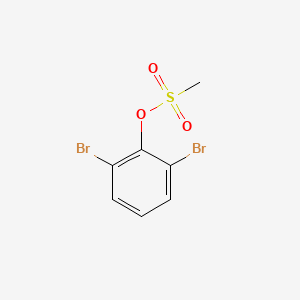
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2935153.png)

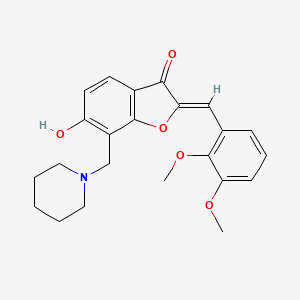
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2935156.png)
![4-((4-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2935157.png)
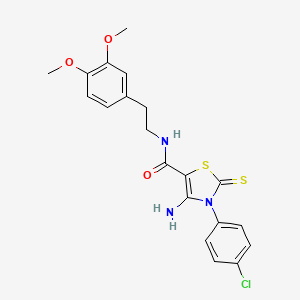
![7-(4-ethoxyphenyl)-3-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2935159.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2935160.png)
![3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2935162.png)
